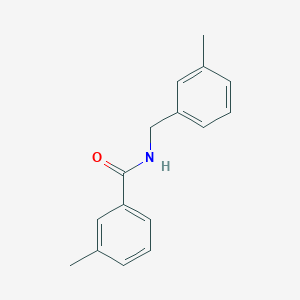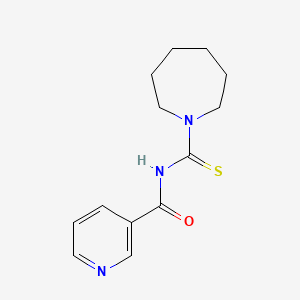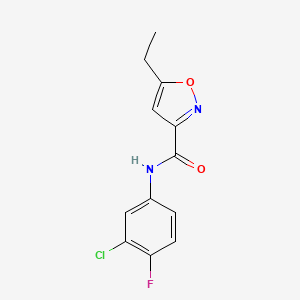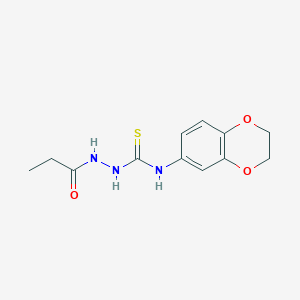![molecular formula C18H17ClN4S B4796167 N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4796167.png)
N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
説明
N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CMPT is a thiourea derivative that possesses a pyrazole ring and a chlorophenyl group. Its unique chemical structure has led researchers to explore its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea varies depending on its application. In medicinal chemistry, N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. In agriculture, N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea inhibits the activity of key enzymes involved in plant growth, leading to stunted growth and eventual death. In environmental science, N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea acts as a photocatalyst, generating reactive oxygen species that can degrade organic pollutants in water.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been shown to have various biochemical and physiological effects depending on its concentration and application. In medicinal chemistry, N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been shown to induce oxidative stress, activate caspase-dependent and caspase-independent apoptosis pathways, and inhibit angiogenesis. In agriculture, N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been shown to inhibit photosynthesis, respiration, and cell division in plants. In environmental science, N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been shown to generate reactive oxygen species that can degrade organic pollutants in water.
実験室実験の利点と制限
N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has several advantages and limitations for lab experiments. Its unique chemical structure and potential applications make it an attractive compound for researchers. However, its low solubility in water and limited stability in solution can make it challenging to work with. Additionally, its potential toxicity and environmental impact must be carefully considered when conducting experiments.
将来の方向性
There are several future directions for N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea research. In medicinal chemistry, further studies are needed to determine its efficacy and safety as an anticancer, antifungal, and antibacterial agent. In agriculture, more research is needed to understand its mechanism of action and potential use as a herbicide. In environmental science, further studies are needed to optimize its use as a photocatalyst for water treatment. Overall, N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has the potential to contribute to various fields and warrants further investigation.
科学的研究の応用
N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been extensively studied for its potential application in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been explored as a potential herbicide due to its ability to inhibit plant growth. In environmental science, N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been studied for its potential use in water treatment as a photocatalyst.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4S/c1-13-4-2-3-5-14(13)12-23-11-10-17(22-23)21-18(24)20-16-8-6-15(19)7-9-16/h2-11H,12H2,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIGJTFFYHJKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide](/img/structure/B4796106.png)



![N-[4-({[4-(methylthio)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4796121.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4796137.png)
![5-(difluoromethyl)-3-methyl-1-({[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4796149.png)

![2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4796171.png)
![methyl 3-(4-chlorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796200.png)


![N-(4-sec-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4796210.png)